Gadoterate meglumine is classified as a macrocyclic ionic gadolinium-based contrast agent. It is derived from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is a chelating agent that binds to gadolinium ions. The compound is recognized for its application in diagnostic imaging, particularly in detecting lesions and assessing vascular abnormalities .
The synthesis of gadoterate meglumine involves several key steps:
Gadoterate meglumine has a complex molecular structure characterized by its macrocyclic DOTA framework that encapsulates the gadolinium ion. The chemical formula can be represented as:
This structure provides enhanced stability compared to linear analogs due to the chelation effect of the DOTA ligand surrounding the gadolinium ion . The molecular weight of gadoterate meglumine is approximately 590.73 g/mol.
The primary reaction involved in the synthesis of gadoterate meglumine is the coordination reaction between gadolinium ions and DOTA:
This reaction occurs under conditions that favor complex formation, such as elevated temperature and controlled pH. The stability of this complex is crucial for its application in MRI, as it reduces the likelihood of free gadolinium ions being released into biological systems .
Gadoterate meglumine enhances MRI imaging by shortening the relaxation times (T1 and T2) of nearby protons in tissues. When administered intravenously, it alters the magnetic properties of tissues due to its paramagnetic nature:
The effectiveness of this contrast agent depends on its concentration within tissues and the magnetic field strength used during imaging .
Data on pharmacokinetics shows that after administration, about 72% to 85% of gadolinium is excreted via urine within 48 hours, indicating efficient renal clearance .
Gadoterate meglumine is predominantly used in:
Its safety profile makes it suitable for use in sensitive populations, including pediatric patients .
The development of gadolinium-based contrast agents (GBCAs) revolutionized magnetic resonance imaging (MRI) by enabling detailed visualization of vascular and tissue pathologies. Gadoterate meglumine emerged as a pivotal innovation within the macrocyclic class of GBCAs, distinguished from earlier linear agents by its three-dimensional cage-like molecular structure. This structural evolution addressed critical limitations of first-generation linear agents like gadopentetate dimeglumine (Magnevist®, approved in 1988) [2] [5].
Macrocyclic GBCAs feature a preorganized rigid cavity that encapsulates the gadolinium (Gd³⁺) ion via nine coordination sites (eight from the DOTA ligand and one from a water molecule). This architecture provides superior kinetic inertness—resistance to gadolinium dissociation—compared to linear chelates, which adopt flexible open-chain configurations [10] [5]. Gadoterate meglumine (Gd-DOTA) was synthesized using the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), leveraging its high thermodynamic stability constant (log K = 25.8) [2] [10]. This design minimized the risk of transmetalation (displacement of Gd³⁺ by endogenous ions like Zn²⁺ or Cu²⁺), a phenomenon observed with linear agents that contributes to gadolinium retention [4] [6].
Table 1: Structural and Stability Properties of Select GBCAs
GBCA (Trade Name) | Structure Type | Thermodynamic Stability (Log Ktherm) | Kinetic Stability (Dissociation t1/2 at pH 1.2) |
---|---|---|---|
Gadoterate meglumine (Dotarem®) | Macrocyclic ionic | 25.8 | 4 days |
Gadobutrol (Gadovist®) | Macrocyclic non-ionic | 21.8 | 18 hours |
Gadopentetate dimeglumine (Magnevist®) | Linear ionic | 22.5 | <5 seconds |
Gadodiamide (Omniscan®) | Linear non-ionic | 16.9 | <5 seconds |
Data derived from comparative stability analyses [2] [10].
Gadoterate meglumine’s regulatory pathway reflects evolving understanding of GBCA safety profiles:
Table 2: Key Regulatory Milestones for Gadoterate Meglumine
Year | Region/Agency | Decision | Significance |
---|---|---|---|
1989 | France (National Approval) | Initial marketing authorization | First clinical availability |
2013 | U.S. FDA | Approval for neuroimaging | First macrocyclic ionic GBCA in U.S. |
2017 | European Medicines Agency (EMA) | "Low-risk" classification | Retention in linear agents led to suspensions |
2020 | U.S. FDA | Manufacturing site approval | Local production in North Carolina |
The transition from linear to macrocyclic GBCAs was driven by substantial differences in in vivo stability and retention:
Table 3: Gadolinium Retention in Brain Tissue After GBCA Exposure
GBCA Type | Structure | Gd Concentration in Rat Brain (nmol/g) | Human Glioma Gd Retention (Relative) |
---|---|---|---|
Gadoterate meglumine | Macrocyclic ionic | 1.4 ± 0.2 | 1× (Baseline) |
Gadobenate dimeglumine | Linear ionic | 12.0 ± 2.6 | 3× |
Gadodiamide | Linear non-ionic | 27.1 ± 6.5 | 5× |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2